Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester
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Overview
Description
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester is a chemical compound that is commonly known as ethyl-6-hydroxy-4,5,7-trimethyl-2-(4-sulfophenyl) benzothiazole-3-carboxylate. It is a fluorescent probe that is widely used in scientific research applications.
Mechanism Of Action
The mechanism of action of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester involves its ability to bind to lipid membranes. The fluorescent probe emits light when it binds to the membrane, allowing researchers to study the binding of proteins and enzymes to the membrane.
Biochemical And Physiological Effects
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester has no known biochemical or physiological effects.
Advantages And Limitations For Lab Experiments
The advantages of using propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester as a fluorescent probe include its high sensitivity and selectivity for binding to lipid membranes. The limitations include its potential toxicity and the need for specialized equipment to measure its fluorescence.
Future Directions
For research on propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester include the development of new and improved fluorescent probes for studying the structure and function of lipid membranes. Researchers may also investigate the potential use of this compound in drug development and disease diagnosis. Additionally, the use of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester in combination with other fluorescent probes may provide new insights into the complex interactions between proteins, enzymes, and lipid membranes.
Synthesis Methods
The synthesis of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester involves the reaction of 6-hydroxy-4,5,7-trimethyl-2-benzothiazole with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with propanoic acid and triethylamine to yield the final product.
Scientific Research Applications
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester is used as a fluorescent probe in scientific research. It is commonly used to study the binding of proteins and enzymes to membranes. It is also used to study the structure and function of lipid membranes.
properties
CAS RN |
120164-74-1 |
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Product Name |
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester |
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C15H18N2O4S/c1-5-21-11(19)6-10(18)16-15-17-12-7(2)8(3)13(20)9(4)14(12)22-15/h20H,5-6H2,1-4H3,(H,16,17,18) |
InChI Key |
GWTPUYUSMPHHCK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
synonyms |
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester |
Origin of Product |
United States |
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